N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propane-1-sulfonamide, also known as MLR-1023, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Inhibitors of Peptidylarginine Deiminases (PADs)
This compound has been identified as a potential inhibitor of peptidylarginine deiminases (PADs), including peptidylarginine deiminase type 4 (PAD4) . PADs are enzymes that catalyze the posttranslational modification of peptidyl arginine to peptidyl citrulline .
Therapeutic Treatment of Diseases Associated with PADs
The compound is being researched for use in the therapeutic treatment of diseases associated with PADs . This includes conditions where the activity of PADs is detrimental.
Preparation of Pharmaceutical Compositions
The compound can be used in the preparation of pharmaceutical compositions . These compositions may be designed to inhibit the activity of PADs.
PAD4-Related Conditions
Given the compound’s potential inhibitory effect on PAD4, it may be used in the treatment of conditions related to the activity of PAD4 .
Research into PAD Isozymes
The compound may be used in research into the different isozymes of PADs . This could help to further our understanding of these enzymes and their roles in various physiological functions and disease states.
Development of New PAD Inhibitors
The compound could serve as a starting point or reference in the development of new PAD inhibitors . Its structure and activity could inform the design of new compounds.
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c1-3-8-21(16,17)14-12-10-11(5-6-13(12)20-2)15-7-4-9-22(15,18)19/h5-6,10,14H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGSMQFZRURPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propane-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.